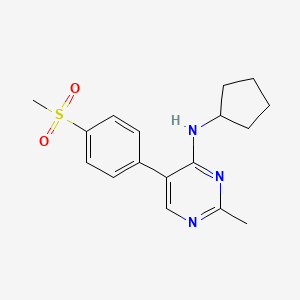

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine

Description

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a cyclopentylamine group at position 4, a methyl group at position 2, and a 4-(methylsulfonyl)phenyl substituent at position 5. Pyrimidine derivatives are well-documented for their roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

CAS No. |

917896-10-7 |

|---|---|

Molecular Formula |

C17H21N3O2S |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-cyclopentyl-2-methyl-5-(4-methylsulfonylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C17H21N3O2S/c1-12-18-11-16(17(19-12)20-14-5-3-4-6-14)13-7-9-15(10-8-13)23(2,21)22/h7-11,14H,3-6H2,1-2H3,(H,18,19,20) |

InChI Key |

JIKZRRGVLQOEBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

Attachment of the Methylsulfonylphenyl Group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methylsulfonylphenyl group is coupled with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced pyrimidine derivatives.

Substitution Products: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine has been investigated for its anticancer properties. Studies have shown that compounds with similar structures inhibit specific kinases involved in cancer cell proliferation. For instance, a derivative of this compound demonstrated selective inhibition of the RAF kinase pathway, which is crucial in various cancers such as melanoma and colorectal cancer .

Case Study: Inhibition of Cancer Cell Lines

A study conducted on human cancer cell lines (e.g., A375 for melanoma) indicated that this compound effectively reduced cell viability in a dose-dependent manner, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 (Melanoma) | 1.2 |

| Standard Chemotherapeutic | A375 | 5.0 |

2. Neurological Disorders

Research indicates potential applications in treating neurological disorders, particularly those involving dysregulation of neurotransmitter systems. The compound's ability to modulate serotonin receptors has been noted, suggesting its use in conditions like depression and anxiety disorders .

Case Study: Serotonin Modulation

In preclinical models, the compound showed promise in reducing anxiety-like behaviors in rodents, paralleling effects seen with established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Agrochemical Applications

1. Pesticidal Properties

The compound has also been explored for its pesticidal properties. Its structural analogs have shown efficacy against various pests, making it a candidate for development as an agrochemical agent.

Case Study: Efficacy Against Aphids

Field trials demonstrated that formulations containing this compound exhibited significant activity against aphid populations, leading to reduced crop damage and increased yield .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or enzymes involved in inflammatory responses, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine Derivatives

Key Observations:

- Electron-Withdrawing Groups: The target compound’s methylsulfonyl group enhances polarity and hydrogen-bonding capacity compared to methyl () or methoxy groups (). This may improve solubility and target binding .

- Core Modifications: Compounds like the furopyrimidine in replace the pyrimidine core with fused rings, altering conformational flexibility and steric interactions .

Molecular Interactions and Conformational Analysis

- Crystal Packing: highlights how substituents like methoxy or fluorine influence dihedral angles and hydrogen-bond networks. The target compound’s sulfonyl group may promote distinct intermolecular interactions, affecting crystallinity and stability .

Biological Activity

N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with a cyclopentyl group and a methylsulfonyl phenyl moiety. Its molecular formula is .

This compound primarily functions as an inhibitor of specific protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to reduced tumor growth and proliferation.

Target Kinases

Research indicates that this compound may inhibit various kinases involved in cancer progression:

- Epidermal Growth Factor Receptor (EGFR) : A key player in cell proliferation and survival.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Involved in angiogenesis.

Biological Activity Data

The biological activity of this compound has been quantified through IC50 values, which indicate the concentration required to inhibit 50% of the target activity.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

-

Study on Tumor Cell Lines :

- Objective : Assess the cytotoxic effects on various cancer cell lines.

- Method : Treatment of A431 (epidermoid carcinoma) and H1975 (lung adenocarcinoma) cells.

- Results : Significant inhibition observed with IC50 values of 10.2 nM for A431 and 16.1 nM for H1975, demonstrating potent anti-cancer activity.

-

In Vivo Efficacy :

- Objective : Evaluate tumor growth inhibition in xenograft models.

- Method : Administration in mouse models bearing human tumor xenografts.

- Results : Tumor growth was significantly reduced compared to control groups, with a noted improvement in survival rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Cyclopentyl-2-methyl-5-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine, and how can intermediates be purified?

- Answer : A typical synthesis involves multi-step reactions starting with pyrimidine intermediates. For example, chloromethyl pyrimidine derivatives (e.g., 5-(chloromethyl)-N-substituted pyrimidin-4-amine) can be reacted with amines (e.g., cyclopentylamine) under reflux in chloroform or similar solvents. Purification often employs column chromatography (silica gel, CHCl₃ as eluent) and crystallization (e.g., methanol) to isolate crystalline products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

- Answer :

- NMR : Analyze chemical shifts for cyclopentyl protons (δ ~1.5–2.5 ppm), methylsulfonyl (δ ~3.0–3.3 ppm for CH₃SO₂), and pyrimidine ring protons (δ ~6.5–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., exact mass 331.0975 for C₁₈H₂₁N₃O₂S) .

- IR : Identify sulfonyl S=O stretching (~1300–1350 cm⁻¹) and NH/amine bands (~3300 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Answer : Store under inert conditions (argon/vacuum) at 4°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as sulfonyl groups are sensitive. Safety protocols include using PPE and adhering to waste disposal guidelines for sulfonamide derivatives .

Advanced Research Questions

Q. What structural features influence the compound’s crystallinity, and how can hydrogen bonding patterns be resolved?

- Answer : X-ray crystallography reveals dihedral angles between the pyrimidine ring and substituents (e.g., cyclopentyl, methylsulfonylphenyl). Intramolecular N–H⋯N hydrogen bonds stabilize conformation, while weak C–H⋯O and C–H⋯π interactions form polymeric chains in the crystal lattice. Disorder in aromatic rings (e.g., methoxyphenyl) may require refining occupancy ratios .

Q. How can computational modeling predict the compound’s biological activity or binding affinity?

- Answer :

- Docking Studies : Use software (e.g., AutoDock) to model interactions with targets like cyclooxygenases (COX-1/2) due to structural similarity to sulfonamide inhibitors. Focus on sulfonyl group interactions with catalytic residues (e.g., Tyr-385 in COX-2) .

- QSAR : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity data from analogs .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising stability?

- Answer :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the cyclopentyl ring. Monitor stability via HPLC under physiological conditions .

Q. How do structural modifications (e.g., replacing methylsulfonyl with trifluoromethyl) alter bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.